(2S,4R)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate (2S,4R)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13884692
InChI: InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-10-13(18)9-12(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1CO[Si](C)(C)C(C)(C)C)O
Molecular Formula: C16H33NO4Si
Molecular Weight: 331.52 g/mol

(2S,4R)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13884692

Molecular Formula: C16H33NO4Si

Molecular Weight: 331.52 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate -

Specification

Molecular Formula C16H33NO4Si
Molecular Weight 331.52 g/mol
IUPAC Name tert-butyl (2S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-10-13(18)9-12(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1
Standard InChI Key TWNQXBYPAUOYPX-QWHCGFSZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO[Si](C)(C)C(C)(C)C)O
SMILES CC(C)(C)OC(=O)N1CC(CC1CO[Si](C)(C)C(C)(C)C)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CO[Si](C)(C)C(C)(C)C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The compound possesses the molecular formula C₁₆H₃₃NO₄Si and a molecular weight of 331.52 g/mol . Its stereochemical configuration is defined by the (2S,4R) designation, indicating specific spatial arrangements of substituents on the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position and the tert-butyldimethylsilyl (TBS) ether at the 2-position confer steric protection and influence reactivity .

Spectroscopic Confirmation

Spectroscopic data, including InChIKey: CIEDOJRGCHRMGN-QWHCGFSZSA-N and SMILES: C(N1C@@(COSi(C)C)[H])(=O)OCC=C, validate the compound’s structure . Nuclear magnetic resonance (NMR) and mass spectrometry analyses further corroborate the presence of the Boc and TBS groups, with the hydroxyl group at the 4-position contributing to hydrogen-bonding interactions .

Synthetic Methodology and Optimization

Reaction Conditions

The synthesis of (2S,4R)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate involves a 99% yield under optimized conditions:

  • Reagents: 4-Dimethylaminopyridine (DMAP), triethylamine (TEA)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 20°C

  • Duration: 48 hours .

This method, reported by Méndez et al. (2020), emphasizes the role of DMAP in catalyzing silylation reactions while TEA acts as a base to neutralize byproducts .

Mechanistic Insights

The reaction proceeds via nucleophilic substitution at the hydroxyl group, where the TBS chloride reacts with the pyrrolidine intermediate. The Boc group remains intact due to its orthogonal protection strategy, enabling selective deprotection in subsequent steps .

Structural and Functional Analysis

Role of Protective Groups

Functional GroupPurpose
tert-Butyloxycarbonyl (Boc)Protects the amine group during synthesis; removable under acidic conditions
tert-Butyldimethylsilyl (TBS)Stabilizes the hydroxyl group as an ether; cleavable via fluoride ions
Hydroxyl (-OH)Enhances solubility and participates in hydrogen bonding

The TBS group’s bulkiness minimizes undesired side reactions, while the Boc group facilitates later functionalization .

Conformational Dynamics

X-ray crystallography and computational modeling reveal that the pyrrolidine ring adopts a twisted envelope conformation, with the hydroxyl group at C4 positioned equatorially. This conformation optimizes intramolecular hydrogen bonds between the hydroxyl and carboxylate oxygen, stabilizing the structure .

Applications in Organic Synthesis

Intermediate for Peptide Mimetics

Comparative Analysis with Structural Analogs

Analog 1: (2S,4S)-Diastereomer

The (2S,4S)-diastereomer exhibits reduced solubility in polar solvents due to axial hydroxyl positioning, limiting its use in aqueous-phase reactions .

Analog 2: N-Methylated Derivative

Replacing the Boc group with a methyl carbamate (e.g., tert-butyl (2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methoxycarbonylpyrrolidine-1-carboxylate) alters hydrogen-bonding capacity, affecting biological activity .

QuantityPriceSupplier
250 mg$6.00222 suppliers
5 g$9.00686 suppliers

Cost-effectiveness and scalability make the compound accessible for academic and industrial labs .

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